molecular formula C23H23N5O4 B2758028 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide CAS No. 1171482-16-8

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B2758028
CAS No.: 1171482-16-8
M. Wt: 433.468
InChI Key: GJIWHWHSGJQQFS-UHFFFAOYSA-N
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Description

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group, a piperidine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide typically involves multiple steps:

  • Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound. For instance, the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield 6-(2-methoxyphenyl)pyridazine.

  • Piperidine Ring Formation: : The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a base catalyst and elevated temperatures.

  • Coupling Reactions: : The final step involves coupling the pyridazine and piperidine rings with the nitrophenyl group. This can be achieved through a nucleophilic substitution reaction, where the carboxamide linkage is formed using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and nitrophenyl groups may facilitate binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(2-hydroxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a methoxyphenyl group with a nitrophenyl group and a piperidine ring provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and other fields.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-21-10-3-2-9-19(21)20-11-12-22(26-25-20)27-13-5-6-16(15-27)23(29)24-17-7-4-8-18(14-17)28(30)31/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWHWHSGJQQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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